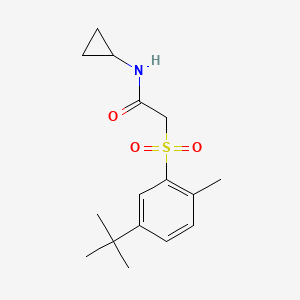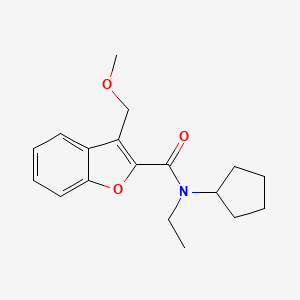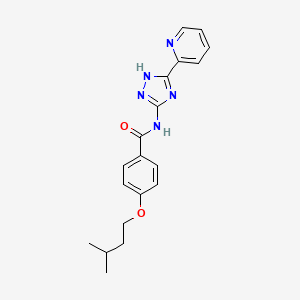![molecular formula C10H13BrN2OS B7547306 N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547306.png)
N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide, also known as BRL-15572, is a chemical compound that belongs to the pyrrolidine class of drugs. This compound has been widely studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation.
Wissenschaftliche Forschungsanwendungen
N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In neurological disorders, this compound has been shown to have neuroprotective effects against ischemia-reperfusion injury, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Wirkmechanismus
N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide acts as a selective antagonist of the sigma-1 receptor, a transmembrane protein that is widely expressed in various tissues, including the nervous system, immune system, and endocrine system. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and mitochondrial function. By blocking the sigma-1 receptor, this compound modulates these cellular processes and exerts its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in laboratory experiments. In neurological disorders, this compound has been shown to increase neuronal survival, reduce oxidative stress, and enhance synaptic plasticity. In cancer, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and decrease the infiltration of immune cells into inflamed tissues.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide has several advantages for laboratory experiments. It is readily available, easy to synthesize, and has a high purity. It has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in laboratory experiments. This compound has low water solubility, which can make it difficult to dissolve in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide. In neurological disorders, further studies could investigate the potential of this compound in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. In cancer, further studies could investigate the potential of this compound in combination with other chemotherapeutic agents. In inflammation, further studies could investigate the potential of this compound in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various diseases. Its selective antagonism of the sigma-1 receptor makes it a unique and valuable tool for studying cellular processes and developing new treatments. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide involves the reaction of 4-bromothiophen-2-ylmethylamine with pyrrolidine-1-carboxylic acid in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere of nitrogen or argon. The resulting product is purified by column chromatography or recrystallization to obtain a white solid.
Eigenschaften
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2OS/c11-8-5-9(15-7-8)6-12-10(14)13-3-1-2-4-13/h5,7H,1-4,6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLPKAJPGDOFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NCC2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Fluorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7547229.png)
![N-[(2-methoxypyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547236.png)


![5-Cyclopropyl-3-[(5,6-dimethylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7547259.png)


![N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide](/img/structure/B7547283.png)
![4-fluoro-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B7547290.png)

![N-methyl-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7547299.png)

![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7547317.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7547321.png)